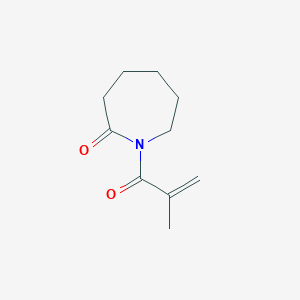

1-Methacryloylazepan-2-one

Description

1-Methacryloylazepan-2-one is a seven-membered cyclic amide (azepan-2-one) functionalized with a methacryloyl group. This structural combination confers unique reactivity, making it a candidate for applications in polymer chemistry, pharmaceutical intermediates, or specialty materials. The methacryloyl group introduces polymerizable double bonds, enabling its use in cross-linked polymers or resins.

Properties

CAS No. |

4084-71-3 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

1-(2-methylprop-2-enoyl)azepan-2-one |

InChI |

InChI=1S/C10H15NO2/c1-8(2)10(13)11-7-5-3-4-6-9(11)12/h1,3-7H2,2H3 |

InChI Key |

FWLVOQVHVQRMBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)N1CCCCCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Differences

| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Applications |

|---|---|---|---|---|

| 1-Methacryloylazepan-2-one | C₁₀H₁₃NO₃ | Cyclic amide, methacryloyl group | ~195.2 (calculated) | Polymer synthesis, drug delivery |

| 1-Methylazepane | C₇H₁₅N | Seven-membered amine | 113.2 | Solvent, intermediate synthesis |

| 1-Methylazepan-4-one hydrochloride | C₇H₁₄ClNO | Cyclic ketone, methyl group, HCl salt | 163.65 | Pharmaceutical intermediates |

| Methylclonazepam | C₁₆H₁₂ClN₃O₃ | Benzodiazepine core, nitro, chloro | 353.74 | Psychoactive drug |

- 1-Methylazepane (): A simple azepane derivative lacking carbonyl or polymerizable groups. Its lower molecular weight and amine functionality make it suitable as a solvent or precursor in organic synthesis. The absence of a carbonyl group reduces polarity compared to this compound .

- 1-Methylazepan-4-one hydrochloride (): Features a ketone group and hydrochloride salt, enhancing solubility in polar solvents. Unlike the target compound, it lacks a methacryloyl group, limiting its utility in polymerization reactions .

- Methylclonazepam (): A benzodiazepine with a fused benzene ring and nitro substituent. Its bicyclic structure and pharmacological activity contrast sharply with the monocyclic, non-aromatic azepan-2-one derivatives .

Analytical Characterization

Analytical methods for similar compounds (e.g., GC-MS, FTIR, HPLC-TOF) from can be adapted for this compound:

- GC-MS: Suitable for volatility assessment and fragmentation pattern analysis.

- FTIR: Identifies carbonyl (amide C=O at ~1650 cm⁻¹) and methacryloyl (C=C at ~1630 cm⁻¹) groups.

- HPLC-TOF: Provides high-resolution mass data for purity verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.